molecular formula C25H30N2O6 B5892699 ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE

ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B5892699
M. Wt: 454.5 g/mol
InChI Key: OQQHHGFOBOHUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as esters, amides, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is the esterification of 3-(4-{[4-(4-ethoxy-4-oxobutanamido)phenyl]methyl}phenyl)carbamoylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-[(4-{[4-(4-METHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE
  • ETHYL 3-[(4-{[4-(4-PROPOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE

Uniqueness

ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE is unique due to its specific ethoxy substituent, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

ethyl 4-[4-[[4-[(4-ethoxy-4-oxobutanoyl)amino]phenyl]methyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-3-32-24(30)15-13-22(28)26-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)27-23(29)14-16-25(31)33-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQHHGFOBOHUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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